molecular formula C16H26N2 B14311262 1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- CAS No. 111376-58-0

1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)-

Cat. No.: B14311262
CAS No.: 111376-58-0
M. Wt: 246.39 g/mol
InChI Key: DZKNFTAYSBGZTK-OQLLNIDSSA-N
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Description

1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the substituents. Common synthetic routes include:

    Cyclization Reactions: Starting from precursors like glyoxal and ammonia, the imidazole ring is formed through cyclization.

    Substitution Reactions: The dimethylheptadienyl and methylpropyl groups are introduced via substitution reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

    1H-Imidazole, 4,5-dimethyl-: A simpler imidazole derivative with different substituents.

    1H-Imidazole, 2-methyl-4-nitro-: Another imidazole compound with distinct functional groups.

Uniqueness: 1H-Imidazole, 5-(2,6-dimethyl-1,5-heptadienyl)-1-(2-methylpropyl)-, (E)- stands out due to its unique combination of substituents, which confer specific chemical and biological properties not found in other imidazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

111376-58-0

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1-(2-methylpropyl)imidazole

InChI

InChI=1S/C16H26N2/c1-13(2)7-6-8-15(5)9-16-10-17-12-18(16)11-14(3)4/h7,9-10,12,14H,6,8,11H2,1-5H3/b15-9+

InChI Key

DZKNFTAYSBGZTK-OQLLNIDSSA-N

Isomeric SMILES

CC(C)CN1C=NC=C1/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC(C)CN1C=NC=C1C=C(C)CCC=C(C)C

Origin of Product

United States

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